3,5-Dimethoxybenzaldehyde can be synthesized through various methods, including the formylation of 3,5-dimethoxybenzene using various formylating agents like Vilsmeier-Haaf reaction or Duff reaction []. Its characterization is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].
,5-Dimethoxybenzaldehyde serves as a valuable precursor for the synthesis of various bioactive compounds due to the presence of the reactive aldehyde functional group and the electron-donating methoxy groups. These compounds exhibit diverse biological activities, including:
The structural features of 3,5-dimethoxybenzaldehyde make it an attractive scaffold in medicinal chemistry for drug discovery and development. Researchers are exploring the potential of this molecule to design and synthesize novel compounds with therapeutic properties for various diseases [].
3,5-Dimethoxybenzaldehyde is an aromatic aldehyde with the chemical formula CHO and a molecular weight of 166.1739 g/mol. It features two methoxy groups located at the 3 and 5 positions of a benzaldehyde ring, contributing to its unique chemical properties. This compound is often utilized as a building block in organic synthesis due to its reactivity and ability to participate in various
The compound's reactivity is largely attributed to the electron-donating effects of the methoxy groups, which enhance the electrophilic character of the carbonyl carbon.
Research indicates that 3,5-dimethoxybenzaldehyde exhibits notable biological activities. It has been studied for its potential antioxidant properties and its role in various biological pathways. Some studies suggest it may have neuroprotective effects and could influence cellular signaling pathways related to inflammation and apoptosis .
Several methods exist for synthesizing 3,5-dimethoxybenzaldehyde:
3,5-Dimethoxybenzaldehyde is widely used in various applications:
Interaction studies involving 3,5-dimethoxybenzaldehyde have focused on its reactivity with biological molecules. For example, it has been shown to interact with proteins and nucleic acids, potentially affecting their structural integrity and function. These interactions are crucial for understanding its biological effects and therapeutic potential .
Several compounds share structural similarities with 3,5-dimethoxybenzaldehyde. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Syringaldehyde | CHO | Contains a hydroxyl group; used in flavoring |
Vanillin | CHO | A well-known flavor compound; has similar aromatic structure |
4-Methoxybenzaldehyde | CHO | Similar aromatic aldehyde; lacks additional methoxy group |
The uniqueness of 3,5-dimethoxybenzaldehyde lies in its specific arrangement of methoxy groups which enhances its reactivity compared to other similar compounds. This configuration allows it to participate in distinct
While direct synthesis of 3,5-dimethoxybenzaldehyde via chloromethylation of mesitylene is not explicitly detailed in the available literature, related approaches provide valuable insights for potential synthetic routes. The production of substituted aromatic compounds through chloromethylation reactions offers methodological parallels that could be adapted for 3,5-dimethoxybenzaldehyde synthesis.
For instance, the production of tris(chloromethyl)mesitylene involves a two-step process that demonstrates key principles applicable to functionalized benzaldehydes. This process includes:
The resulting product can be purified through dissolution in benzene, water washing to remove catalyst traces, and solvent evaporation. This methodology achieves high purity (97%) tris(chloromethyl)mesitylene with yields approaching 215% by weight based on starting mesitylene. While this specific reaction targets a different compound, the approach demonstrates how controlled chloromethylation can efficiently introduce functional groups to aromatic rings.
One established approach for 3,5-dimethoxybenzaldehyde synthesis involves the relationship between the aldehyde and its corresponding alcohol. 3,5-Dimethoxybenzyl alcohol can be synthesized through reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride in methanol, typically conducted at room temperature for approximately one hour. The reverse reaction—controlled oxidation of 3,5-dimethoxybenzyl alcohol—presents a viable production method for 3,5-dimethoxybenzaldehyde.
Similar oxidation processes have been documented with related compounds. For example, the H₂O₂-dependent oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) catalyzed by the hemoprotein ligninase from Phanerochaete chrysosporium yields veratraldehyde with a stoichiometry of one H₂O₂ consumed per aldehyde formed. This reaction follows ping-pong steady-state kinetics with the following parameters:
Parameter | Value |
---|---|
KM for H₂O₂ | 29 μM |
KM for veratryl alcohol | 72 μM |
Turnover number | 2-3 s⁻¹ (at pH 3.5) |
Optimal pH range | 2-3.5 |
The reaction mechanism involves H₂O₂ reacting with the enzyme to form an intermediate that subsequently reacts with the alcohol to return the enzyme to its resting state. Similar enzymatic or chemical oxidation systems could potentially be adapted for the synthesis of 3,5-dimethoxybenzaldehyde from its corresponding alcohol.
In industrial settings, the synthesis may employ similar reduction/oxidation reactions but at larger scales, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
The benzoin condensation reaction provides another approach relevant to 3,5-dimethoxybenzaldehyde chemistry. This reaction, catalyzed by thiamine, enables aldehyde carbons to act as nucleophiles, facilitating the self-condensation of benzaldehyde to form benzoin. The mechanism involves the thiamine catalyst allowing the formation of what is essentially equivalent to a nucleophilic benzaldehyde carbanion.
3,5-Dimethoxybenzaldehyde has been employed in benzoin condensation reactions to produce more complex structures. For example, a thiophosphate ester was successfully synthesized via a reaction of a thiophosphate ester precursor and sodium tungstate, where the thiophosphate ester was prepared from 3,5-dimethoxybenzaldehyde via benzoin condensation to produce an intermediate 1,2-bis-(3,5-dimethoxyphenyl)-2-hydroxy-ethanone compound.
Related synthetic approaches involve the preparation of structurally similar compounds. For instance, 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA) is primarily synthesized from syringaldehyde and benzyl chloride. Similarly, 4-ethoxy-3,5-dimethoxybenzaldehyde can be synthesized from diethyl sulfate and syringaldehyde with potassium carbonate in acetone at 50°C for 72 hours, achieving yields of approximately 40%.
Additionally, the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of aqueous sodium hydroxide produces (E)-3,5-dimethoxybenzaldehyde oxime, which can be recrystallized from ethanol to yield a pure crystalline product.
Irritant